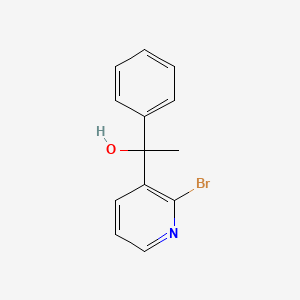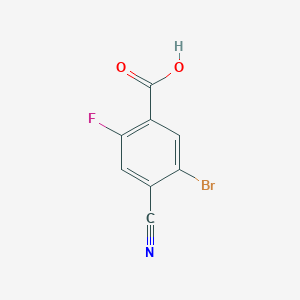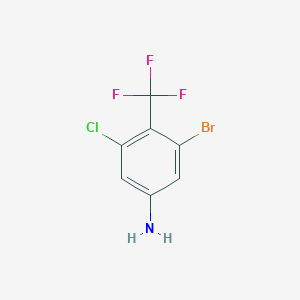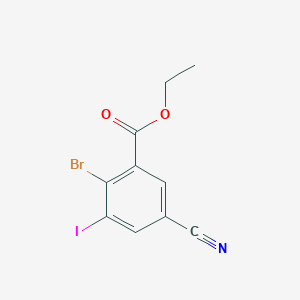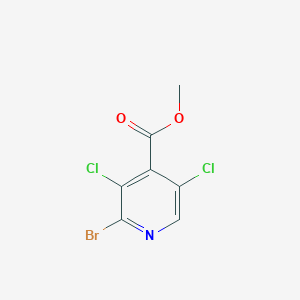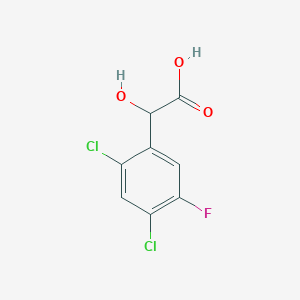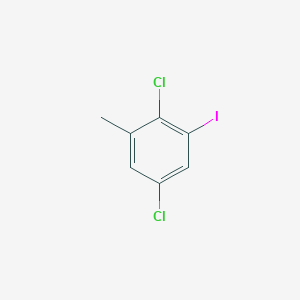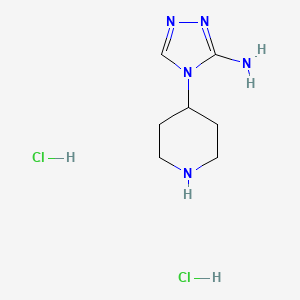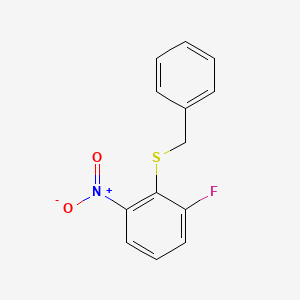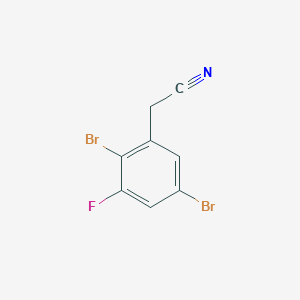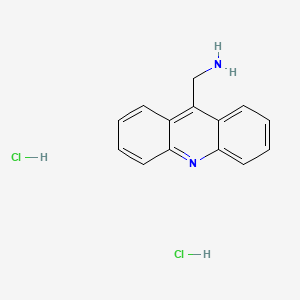
Acridin-9-ylmethanamine dihydrochloride
Descripción general
Descripción
Acridin-9-ylmethanamine dihydrochloride is a chemical compound with the CAS Number: 93716-65-5 . It has a molecular weight of 281.18 and is typically available in solid form . The compound is primarily used for research and development purposes .
Molecular Structure Analysis
The InChI code for Acridin-9-ylmethanamine dihydrochloride is1S/C14H12N2.2ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;;/h1-8H,9,15H2;2*1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Acridin-9-ylmethanamine dihydrochloride has a molecular weight of 281.18 g/mol . It is typically available in solid form . Unfortunately, the web search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Anticancer Therapeutics
Acridine derivatives, including Acridin-9-ylmethanamine dihydrochloride, have been extensively studied as potential anticancer agents. Their mechanism of action primarily involves DNA intercalation , which disrupts DNA replication and transcription in cancer cells . This compound can be further optimized to enhance its therapeutic potency and selectivity, aiming to localize at disease sites effectively.
Alzheimer’s Disease Treatment
Research indicates that acridine compounds may play a role in treating neurodegenerative diseases such as Alzheimer’s. By interacting with DNA and related enzymes, they could potentially influence biological processes that are implicated in the progression of Alzheimer’s disease .
Antimicrobial Agents
Acridin-9-ylmethanamine dihydrochloride has shown promise as an antimicrobial agent. Its structural similarity to acriflavine and proflavine, which are known antibacterial agents, suggests it could be effective against bacterial infections .
Protozoal Infections
The compound’s ability to intercalate DNA makes it a candidate for treating protozoal infections. By disrupting the DNA of protozoa, it could serve as a therapeutic agent for diseases caused by these organisms .
Photophysics and Material Sciences
In the field of photophysics, acridine derivatives are valuable due to their photochemical properties. They can be used in the development of luminescent materials and have applications in creating light-emitting devices .
Biological Imaging
Acridin-9-ylmethanamine dihydrochloride exhibits properties that make it suitable for biological imaging. Its ability to bind to DNA and its fluorescent characteristics allow it to be used as a marker in cell imaging, aiding in the visualization of cellular structures .
Photodynamic Therapy
The compound’s photophysical properties suggest its potential use in photodynamic therapy, a treatment modality for cancer that involves light-sensitive compounds activated by specific wavelengths of light to produce cytotoxic species .
Chemical Biology
In chemical biology, acridine derivatives can be used as molecular probes to study biological systems. Their interactions with DNA and enzymes provide insights into the mechanisms of various biological processes .
Safety and Hazards
The safety data sheet for Acridin-9-ylmethanamine dihydrochloride provides several precautionary statements. For example, it advises to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . It also suggests wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
acridin-9-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.2ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;;/h1-8H,9,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCUQORDWZNCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridin-9-ylmethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



